molecular formula C29H29N3O2S2 B12370686 Antifungal agent 65

Antifungal agent 65

Cat. No.: B12370686
M. Wt: 515.7 g/mol
InChI Key: LCSXABNCRFYUEF-VSGBNLITSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Antifungal Agent 65 is a potent compound used to combat fungal infections. It is known for its efficacy against a wide range of fungal pathogens, making it a valuable tool in both medical and agricultural settings. This compound works by disrupting the cellular processes of fungi, thereby inhibiting their growth and proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Antifungal Agent 65 typically involves a multi-step process. The initial step often includes the formation of a core structure through a series of condensation reactions. This is followed by the introduction of functional groups that enhance the antifungal properties of the compound. Common reagents used in these reactions include organic solvents, catalysts, and specific reactants tailored to achieve the desired chemical structure.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using batch or continuous flow reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. This involves precise control of temperature, pressure, and reaction time. The final product is then purified using techniques such as crystallization, distillation, or chromatography.

Chemical Reactions Analysis

Types of Reactions: Antifungal Agent 65 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: The compound can be reduced using agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of different derivatives.

    Substitution: This involves the replacement of one functional group with another, typically using nucleophilic or electrophilic reagents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles like halides, electrophiles like alkylating agents.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound, each with potentially unique antifungal properties.

Scientific Research Applications

Antifungal Agent 65 has a wide range of applications in scientific research:

    Chemistry: Used as a model compound to study the mechanisms of antifungal activity and to develop new antifungal agents.

    Biology: Employed in studies to understand fungal cell biology and the effects of antifungal compounds on cellular processes.

    Medicine: Utilized in the development of treatments for fungal infections, particularly in immunocompromised patients.

    Industry: Applied in agriculture to protect crops from fungal diseases and in the production of antifungal coatings and materials.

Mechanism of Action

The mechanism of action of Antifungal Agent 65 involves the disruption of fungal cell membrane integrity. This is achieved by binding to specific components of the cell membrane, leading to increased permeability and leakage of cellular contents. The compound also interferes with the synthesis of essential cellular components, thereby inhibiting fungal growth and reproduction.

Molecular Targets and Pathways:

    Cell Membrane: Binding to ergosterol, a key component of fungal cell membranes.

    Biosynthesis Pathways: Inhibition of enzymes involved in the synthesis of ergosterol and other essential molecules.

Comparison with Similar Compounds

Antifungal Agent 65 is unique in its broad-spectrum activity and high efficacy. Similar compounds include:

    Azoles: Inhibit ergosterol biosynthesis but may have narrower spectra of activity.

    Echinocandins: Target the fungal cell wall but are less effective against certain fungal species.

    Polyenes: Bind to ergosterol but can be more toxic to human cells.

In comparison, this compound offers a balanced profile of efficacy and safety, making it a preferred choice in many applications.

Properties

Molecular Formula

C29H29N3O2S2

Molecular Weight

515.7 g/mol

IUPAC Name

1-benzyl-3-[(1R,2R)-2-[(4-methylphenyl)sulfonylamino]-1,2-diphenylethyl]thiourea

InChI

InChI=1S/C29H29N3O2S2/c1-22-17-19-26(20-18-22)36(33,34)32-28(25-15-9-4-10-16-25)27(24-13-7-3-8-14-24)31-29(35)30-21-23-11-5-2-6-12-23/h2-20,27-28,32H,21H2,1H3,(H2,30,31,35)/t27-,28-/m1/s1

InChI Key

LCSXABNCRFYUEF-VSGBNLITSA-N

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)N[C@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)NC(=S)NCC4=CC=CC=C4

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC(C2=CC=CC=C2)C(C3=CC=CC=C3)NC(=S)NCC4=CC=CC=C4

Origin of Product

United States

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